![molecular formula C7H6N2O2 B12857116 6-Aminobenzo[d]oxazol-5-ol CAS No. 783366-34-7](/img/structure/B12857116.png)
6-Aminobenzo[d]oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminobenzo[d]oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused benzene and oxazole ring system, with an amino group at the 6th position and a hydroxyl group at the 5th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Aminobenzo[d]oxazol-5-ol involves the reaction of 2-aminophenol with cyanogen bromide under basic conditions. This reaction leads to the formation of the oxazole ring through cyclization. Another method involves the use of microwave-assisted synthesis, where 2-aminobenzoxazole is reacted with 2-bromoacetophenone in a mixture of water and isopropanol under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, catalyst-free methods are preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminobenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, quinone derivatives, and reduced heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-Aminobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used as a probe in biological studies to investigate enzyme functions and receptor interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 6-Aminobenzo[d]oxazol-5-ol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the hydroxyl group at the 5th position.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of an amino group.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of an amino group.
Uniqueness
6-Aminobenzo[d]oxazol-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the oxazole ring. This dual functionality allows for a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
Número CAS |
783366-34-7 |
|---|---|
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
6-amino-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-7-5(2-6(4)10)9-3-11-7/h1-3,10H,8H2 |
Clave InChI |
UFOLCEDMDHPYKE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1OC=N2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
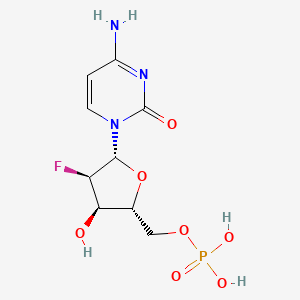
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)


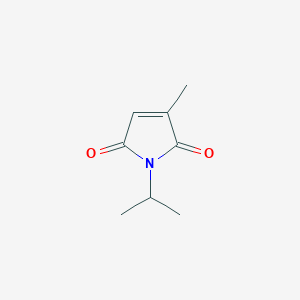
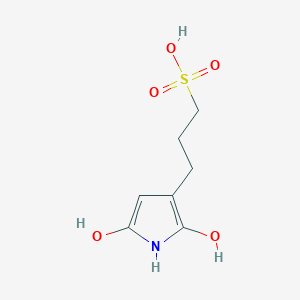
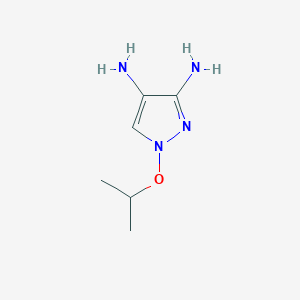
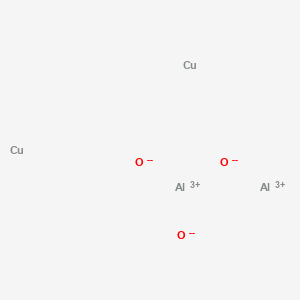
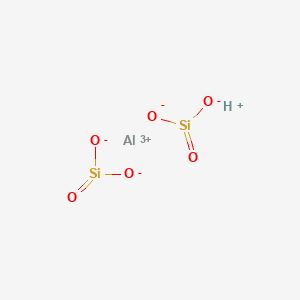
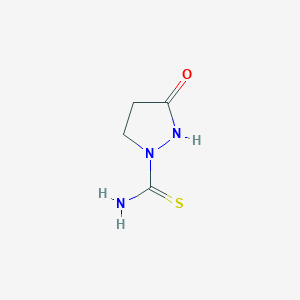
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)

